molecular formula C14H21ClN2O2 B4081319 N-(3-methoxyphenyl)-2-(1-piperidinyl)acetamide hydrochloride

N-(3-methoxyphenyl)-2-(1-piperidinyl)acetamide hydrochloride

Cat. No. B4081319
M. Wt: 284.78 g/mol
InChI Key: ROSYRGVGRNECCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-(1-piperidinyl)acetamide hydrochloride, commonly known as MPAA, is a synthetic compound that has been widely used in scientific research. MPAA belongs to the class of N-phenylacetamide derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of MPAA is not fully understood. However, it has been suggested that MPAA may act by modulating the activity of neurotransmitters such as GABA and glutamate. MPAA has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects
MPAA has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant and neuroprotective effects. MPAA has also been found to inhibit the activity of COX-2, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPAA in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various physiological processes. However, one of the limitations of using MPAA is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on MPAA. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of MPAA and its potential therapeutic applications. Another area of interest is the development of new derivatives of MPAA with improved pharmacological properties.

Scientific Research Applications

MPAA has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. MPAA has also been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-piperidin-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-18-13-7-5-6-12(10-13)15-14(17)11-16-8-3-2-4-9-16;/h5-7,10H,2-4,8-9,11H2,1H3,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSYRGVGRNECCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-piperidin-1-ylacetamide;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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